molecular formula C25H33N3O4S B6494102 N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 898348-22-6

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide

Número de catálogo: B6494102
Número CAS: 898348-22-6
Peso molecular: 471.6 g/mol
Clave InChI: HYDRMAWSTFOPDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a piperidine-derived ethanediamide featuring a 4-methylbenzenesulfonyl (tosyl) group at the piperidine nitrogen, an ethyl linker, and a 3-phenylpropyl substituent. Such structural motifs are common in neuropharmacological agents, particularly those targeting receptors like opioid or nicotinic acetylcholine receptors (nAChRs) .

Propiedades

IUPAC Name

N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-20-12-14-23(15-13-20)33(31,32)28-19-6-5-11-22(28)16-18-27-25(30)24(29)26-17-7-10-21-8-3-2-4-9-21/h2-4,8-9,12-15,22H,5-7,10-11,16-19H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDRMAWSTFOPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Core Structural Features

The compound’s piperidine core and aromatic substituents align with derivatives in and . Key analogs include:

Compound ID () Core Structure Substituents Molecular Weight (g/mol)*
13 Piperidine-linked benzamide 4-(Cyanomethoxy)phenyl, hydroxy-3-phenylpropyl ~500 (estimated)
14 Piperidine-linked benzamide 4-(Propenyloxy)phenyl, hydroxy-3-phenylpropyl ~514 (estimated)
Target Compound Piperidine-linked ethanediamide 4-Methylbenzenesulfonyl, 3-phenylpropyl ~529 (calculated)

*Molecular weights estimated based on structural formulas.

Key Differences :

  • The tosyl group (4-methylbenzenesulfonyl) offers greater steric bulk and electron-withdrawing effects compared to cyanomethoxy or propenyloxy groups in analogs .

Piperidine Derivatives in Opioid Analogs ()

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares a piperidine core but differs in substituents:

  • Cyclopropylfentanyl : A 4-anilidopiperidine with a phenylethyl group and cyclopropane carboxamide.
  • Target Compound : Lacks the anilido moiety but includes a tosyl group and ethanediamide linker.

The absence of an anilido group in the target compound suggests reduced opioid receptor affinity compared to fentanyl derivatives, while the tosyl group may confer stability against oxidative metabolism .

Physicochemical Properties

Solubility and Lipophilicity

While direct solubility data for the target compound is unavailable, highlights trends for ethanediamide and sulfonyl-containing analogs:

  • Ethanediamide linkers (logP ~1.5–2.0) are less lipophilic than ester or ether linkers (e.g., logP ~2.5–3.0 for propenyloxy derivatives) .

Metabolic Stability

Sulfonamides (e.g., tosyl) resist hydrolysis better than esters or carbamates, as seen in protease inhibitors and CNS agents. This suggests the target compound may have a longer half-life than analogs with ester linkers (e.g., , Compound 15–17) .

Pharmacological Implications

Receptor Binding Potential

  • Nicotinic Acetylcholine Receptors (nAChRs) : Piperidine derivatives in (e.g., GBR 12909) antagonize nAChRs. The target compound’s tosyl group may reduce binding affinity compared to smaller substituents like fluorine or methoxy groups .
  • Opioid Receptors : Structural dissimilarity to fentanyl analogs () implies minimal opioid activity. The ethanediamide linker may instead favor interactions with enzymes or transporters.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.